2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of pyridopyrimidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Formation of the pyridopyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the methyl group: The methyl group at the 9-position can be introduced via alkylation using a methylating agent like methyl iodide.
Attachment of the acetamide moiety: The acetamide group can be introduced through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final functionalization: The 4-methylbenzyl group can be attached via an etherification reaction using 4-methylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyridopyrimidinone core, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridopyrimidinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-chlorobenzyl)acetamide
- 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)acetamide
- 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)acetamide
Uniqueness
The uniqueness of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 4-methylbenzyl group, in particular, may confer distinct steric and electronic effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-7-15(8-6-13)11-20-16(23)12-25-17-10-18(24)22-9-3-4-14(2)19(22)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEAKECZTUMERB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC(=O)N3C=CC=C(C3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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